molecular formula C11H15N3O3 B7580059 2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid

2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid

Cat. No. B7580059
M. Wt: 237.25 g/mol
InChI Key: MAYHMAOUHDZBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. MPAA is a derivative of pyrimidine and morpholine, and its unique chemical structure makes it an attractive candidate for use in various biochemical and physiological studies.

Scientific Research Applications

2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid has been studied for its potential applications in various scientific research fields, including drug discovery, cancer research, and neuroscience. This compound has been shown to have anti-tumor activity in several cancer cell lines, and it has also been identified as a potential therapeutic target for the treatment of Alzheimer's disease. In addition, this compound has been used as a tool compound to study the function of various proteins, including the histone acetyltransferase p300/CBP-associated factor (PCAF) and the protein kinase CK2.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of PCAF, which is involved in the regulation of gene expression and is overexpressed in several types of cancer. This compound has also been shown to inhibit the activity of CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of histone acetylation, and the modulation of protein kinase activity. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid in lab experiments is its specificity for certain enzymes and proteins, which allows for the targeted study of specific biological pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific experimental conditions used.

Future Directions

There are several future directions for research on 2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid, including the identification of new targets for the compound, the development of more efficient synthesis methods, and the optimization of the compound's pharmacokinetic properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in various scientific research fields. The synthesis of this compound has been optimized by several research groups, and the compound has been shown to have anti-tumor activity, neuroprotective effects, and the ability to modulate protein kinase activity. While there are limitations to using this compound in lab experiments, the compound's specificity for certain enzymes and proteins makes it an attractive candidate for targeted studies of specific biological pathways. Future research on this compound will likely focus on identifying new targets for the compound and optimizing its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-[4-(2-Methylpyrimidin-4-yl)morpholin-2-yl]acetic acid involves the reaction of 2-methylpyrimidine-4-carboxylic acid with morpholine in the presence of a catalyst. The resulting product is purified through recrystallization, and the final compound is obtained as a white crystalline powder. The synthesis of this compound has been optimized by several research groups, and the yield and purity of the compound can vary depending on the specific reaction conditions used.

properties

IUPAC Name

2-[4-(2-methylpyrimidin-4-yl)morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-12-3-2-10(13-8)14-4-5-17-9(7-14)6-11(15)16/h2-3,9H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYHMAOUHDZBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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